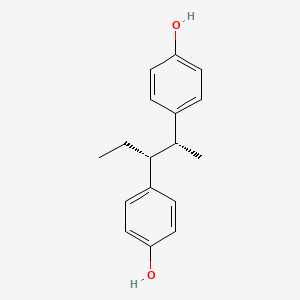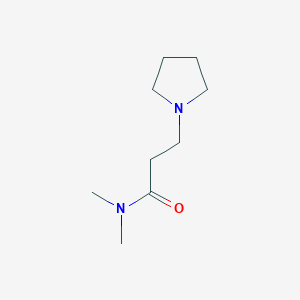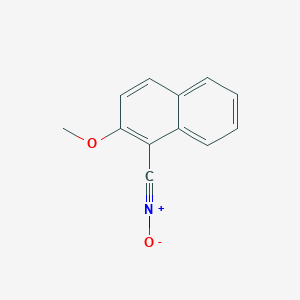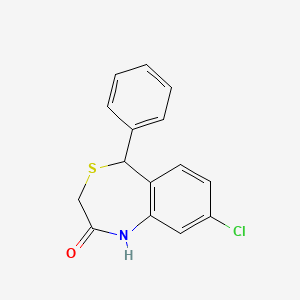![molecular formula C28H28N4O4 B14712695 N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide CAS No. 20695-94-7](/img/structure/B14712695.png)
N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide typically involves the following steps:
Protection of Amino Groups: The amino groups of L-tryptophan and L-phenylalanine are protected using the benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions.
Peptide Bond Formation: The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The final step involves the removal of the Cbz protecting group using hydrogenation or acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The indole ring of the tryptophan residue can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the nitro group can produce amine derivatives.
科学研究应用
N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain proteases, thereby affecting protein degradation and turnover.
相似化合物的比较
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
- N-[(Benzyloxy)carbonyl]-L-proline
- N-[(Benzyloxy)carbonyl]-L-glutaminylglycine
Uniqueness
N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide is unique due to its specific combination of L-tryptophan and L-phenylalanine residues, which confer distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable tool in research and potential therapeutic applications.
属性
CAS 编号 |
20695-94-7 |
|---|---|
分子式 |
C28H28N4O4 |
分子量 |
484.5 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C28H28N4O4/c29-26(33)24(15-19-9-3-1-4-10-19)31-27(34)25(16-21-17-30-23-14-8-7-13-22(21)23)32-28(35)36-18-20-11-5-2-6-12-20/h1-14,17,24-25,30H,15-16,18H2,(H2,29,33)(H,31,34)(H,32,35)/t24-,25-/m0/s1 |
InChI 键 |
MOFIHHRIGQKWJP-DQEYMECFSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione](/img/structure/B14712655.png)


![2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one](/img/structure/B14712667.png)
silane](/img/structure/B14712674.png)


